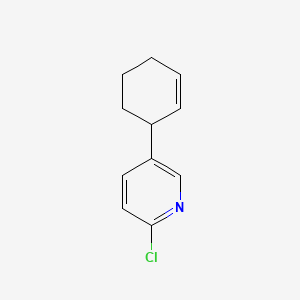

2-Chloro-5-(2-Cyclohexenyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-cyclohex-2-en-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h2,4,6-9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIYJWIDKQKOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Synthetic Methodologies for 2 Chloro 5 2 Cyclohexenyl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgadvancechemjournal.com For 2-Chloro-5-(2-Cyclohexenyl)pyridine, the primary disconnection points are the C-C bond linking the pyridine (B92270) and cyclohexenyl rings, and the C-Cl bond on the pyridine core.

Two principal retrosynthetic pathways can be envisioned:

Strategy A: Late-stage Cyclohexenyl Ring Formation. This approach involves first constructing a 2-chloro-5-substituted pyridine derivative, where the substituent at the C-5 position is a precursor to the cyclohexenyl ring. The key disconnection is the C-C bond within the cyclohexenyl ring itself, suggesting a ring-closing metathesis (RCM) or an intramolecular cycloaddition reaction as the final step.

Strategy B: Pyridine Ring Formation or Late-stage Functionalization. This strategy focuses on coupling a pre-formed cyclohexenyl unit with a pyridine or a pyridine precursor. A key disconnection is the C5-C(cyclohexenyl) bond, pointing towards a cross-coupling reaction (e.g., Suzuki or Stille coupling) between a 2-chloro-5-halopyridine and a cyclohexenylboronic acid or organostannane. Another disconnection involves breaking down the pyridine ring itself, suggesting a condensation-based synthesis from simpler acyclic precursors, one of which would already contain the cyclohexenyl group.

A third approach could involve functionalization of a pre-existing 2-chloropyridine (B119429) at the C-5 position. This is often challenging due to the electronic nature of the pyridine ring but can be achieved through specific metalation or radical-based methods. researchgate.netnih.gov

These disconnection strategies guide the selection of specific synthetic methodologies for the functionalization of the pyridine core and the construction of the cyclohexenyl moiety, which are discussed in the subsequent sections.

Methodologies for Pyridine Ring Functionalization at C-2 and C-5 Positions

Achieving the desired 2,5-substitution pattern on the pyridine ring is a critical aspect of the synthesis. This requires regioselective methods to install the chloro group at the C-2 position and the cyclohexenyl group (or its precursor) at the C-5 position.

Direct halogenation of pyridine is often difficult and can lead to a mixture of products. More controlled methods typically involve the activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide.

Pyridine N-Oxide Chemistry: The use of pyridine N-oxides is a powerful strategy for regioselective functionalization. researchgate.netnih.govorganic-chemistry.org The N-oxide activates the C-2 and C-6 positions towards nucleophilic attack and the C-4 position towards electrophilic attack. For the synthesis of 2-chloropyridines, the N-oxide can be treated with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This method is highly efficient for introducing a chlorine atom specifically at the C-2 position. researchgate.net

Directed Metalation: Direct C-H functionalization via metalation offers another route. While C-2 metalation is common due to the directing effect of the ring nitrogen, achieving C-5 functionalization can be more complex. nih.gov However, specific directing groups or carefully chosen reaction conditions can facilitate metalation at various positions, which can then be quenched with an electrophile to install the desired substituent.

Modern C-H Functionalization: Recent advances have enabled direct C-H functionalization without pre-activation. researchgate.netacs.org These methods, often involving transition metal catalysis or photoredox catalysis, can provide access to uniquely substituted pyridines.

Below is a table summarizing common regioselective halogenation techniques for the pyridine core.

| Method | Reagent(s) | Position(s) Functionalized | Key Features |

| N-Oxide Activation | 1. m-CPBA (or other oxidant) 2. POCl₃, SO₂Cl₂ | C-2, C-6 | Highly regioselective for C-2/C-6 chlorination. Mild conditions. researchgate.net |

| Electrophilic Halogenation | Cl₂, Br₂ with Lewis acid | C-3, C-5 | Requires harsh conditions and often gives mixtures for the parent pyridine. |

| Zincke Reaction | 2,4-dinitrochlorobenzene, amine, then halogenating agent | C-3 | Involves a ring-opening/ring-closing sequence to achieve 3-halogenation. chemrxiv.org |

| Directed ortho-Metalation (DoM) | Strong base (e.g., LDA), then electrophile (e.g., C₂Cl₆) | C-2 (or other, depending on directing group) | Requires a directing group for regiocontrol. |

Table 1: Methodologies for Regioselective Halogenation of the Pyridine Ring.

An alternative to direct functionalization is to start with a pre-functionalized pyridine ring, such as an aminopyridine or a hydroxypyridine (pyridone), and then convert these functional groups into the desired chloro group.

From Aminopyridines: A 2-aminopyridine derivative can be converted to a 2-chloropyridine via the Sandmeyer reaction. This involves treatment of the amine with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. This is a classic and reliable method for introducing halogens onto aromatic rings.

From Hydroxypyridines (Pyridones): 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. This precursor can be readily converted to 2-chloropyridine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemrxiv.org This transformation is a common and high-yielding method for accessing 2-halopyridines. The C-3 position of pyridines can also be hydroxylated through photochemical isomerization of pyridine N-oxides. acs.orgnih.gov

The following table outlines these transformation pathways.

| Precursor | Reagent(s) | Product Functional Group | Key Features |

| 2-Aminopyridine | 1. NaNO₂, HCl (aq) 2. CuCl | 2-Chloro | Classic Sandmeyer reaction. Reliable and widely used. |

| 2-Hydroxypyridine (2-Pyridone) | POCl₃ or PCl₅ | 2-Chloro | High-yielding and common method for preparing 2-chloropyridines. chemrxiv.org |

| Pyridine N-Oxide | Tosyl chloride, K-phthalimide, then hydrolysis | ortho-Amino | Provides a route to aminopyridines for subsequent conversion. researchgate.net |

Table 2: Conversion of Pyridine Precursors to Functionalized Pyridines.

Formation and Integration of the Cyclohexenyl Moiety

The construction of the 2-substituted cyclohexenyl ring is the second major challenge in the synthesis. This can be achieved through various powerful carbon-carbon bond-forming reactions.

Creating the cyclohexenyl ring with control over the stereochemistry at the C-2 position (relative to the pyridine substituent) is often desirable.

Domino and Cascade Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can provide rapid access to complex cyclic systems with excellent stereocontrol. nih.govbohrium.com For instance, a rhodium-carbene initiated domino sequence can be used to synthesize highly substituted cyclohexanes from acyclic precursors, which can then be converted to the desired cyclohexene (B86901). nih.govbohrium.com

Michael Addition-Based Cyclizations: The conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated system is a cornerstone of six-membered ring synthesis. beilstein-journals.orgresearchgate.net A diastereoselective intramolecular Michael addition can be employed to close a ring, establishing the relative stereochemistry of the substituents. For example, the addition of an enolate to an unsaturated ester or ketone within the same molecule can lead to the formation of a substituted cyclohexanone, a direct precursor to the cyclohexenyl moiety. beilstein-journals.org

Two of the most powerful strategies for the construction of cyclic olefins are olefin metathesis and cycloaddition reactions.

Olefin Metathesis: Ring-closing metathesis (RCM) has emerged as a premier method for the synthesis of cyclic alkenes, including cyclohexenes. uwindsor.camasterorganicchemistry.comharvard.edu This reaction typically employs well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) to join two terminal olefins within an acyclic diene precursor, liberating a small volatile alkene like ethylene. masterorganicchemistry.comharvard.edunih.gov The tolerance of these catalysts to a wide range of functional groups makes RCM a highly versatile and attractive strategy. However, the formation of six-membered rings can sometimes be thermodynamically less favorable than for other ring sizes. acs.org

Cycloaddition Strategies: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamentally important and highly efficient method for constructing cyclohexene rings. organic-chemistry.orgresearchgate.net This reaction creates two new carbon-carbon bonds and can set up to four stereocenters in a single step with a high degree of predictability and stereocontrol. The regiochemistry and stereochemistry of the cycloaddition are governed by well-understood electronic and steric principles. Other cycloaddition reactions, such as [2+2] cycloadditions followed by rearrangement, can also be employed to generate the desired carbocyclic framework. acs.orgacs.orgnih.gov

A comparison of these two powerful ring-forming strategies is presented below.

| Strategy | Key Reaction | Precursor(s) | Advantages | Disadvantages |

| Olefin Metathesis | Ring-Closing Metathesis (RCM) | Acyclic diene | High functional group tolerance; mild reaction conditions. harvard.edunih.gov | Can be entropically disfavored for 6-membered rings; catalyst cost. acs.org |

| Cycloaddition | Diels-Alder Reaction ([4+2]) | Conjugated diene and an alkene (dienophile) | High stereochemical and regiochemical control; atom economical. organic-chemistry.orgresearchgate.net | Requires specific electronic properties of reactants; can require high temperatures. |

Table 3: Comparison of Olefin Metathesis and Cycloaddition for Cyclohexenyl Ring Formation.

Advanced Coupling Reactions for Compound Assembly

The assembly of the target compound hinges on the formation of a carbon-carbon bond between the C-5 position of a 2-chloropyridine scaffold and a 2-cyclohexenyl moiety. Modern synthetic chemistry offers a powerful toolkit for such transformations, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling would involve the reaction of a 2-chloropyridine derivative bearing a boronic acid or ester at the C-5 position with a cyclohexenyl halide, or more commonly, the coupling of 2-chloro-5-halopyridine with a cyclohexenylboronic acid derivative. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The general catalytic cycle involves oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. For the synthesis of biaryl compounds, this reaction is highly utilized due to the commercial availability and stability of many boronic acids. researchgate.net

The Negishi coupling offers a complementary approach, utilizing an organozinc reagent. wikipedia.org In this context, a 2-chloro-5-halopyridine would be coupled with a cyclohexenylzinc halide. Negishi couplings are known for their high reactivity and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org The organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents via transmetalation with a zinc salt. orgsyn.org

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions applicable to the synthesis of analogous 2,5-disubstituted pyridines.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Pyridine Substrate | 2-Chloro-5-bromopyridine | 2-Chloro-5-iodopyridine |

| Coupling Partner | Cyclohexenylboronic acid pinacol ester | Cyclohexenylzinc chloride |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(dba)₂/XPhos |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, SPhos |

| Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not required |

| Solvent | Dioxane/H₂O, Toluene, DMF | THF, Dioxane |

| Temperature | 80-120 °C | Room Temperature to 80 °C |

This table presents generalized conditions and specific optimizations are often necessary for novel substrates.

Achieving regioselectivity in the functionalization of polysubstituted pyridines is a significant synthetic challenge. For the synthesis of this compound, the selective formation of a C-C bond at the C-5 position is paramount, avoiding reactions at other positions of the pyridine ring. The presence of the chloro substituent at the C-2 position influences the electronic properties of the ring, directing incoming electrophiles or organometallic coupling partners.

Recent studies have demonstrated the 4,5-regioselective functionalization of 2-chloropyridines as a viable strategy for the synthesis of complex molecules. mdpi.com This can be achieved through careful selection of starting materials and reaction conditions. For instance, starting with a 2-chloro-5-halopyridine allows for directed cross-coupling reactions, such as the Suzuki or Negishi reaction, to occur specifically at the C-5 position. The differential reactivity of C-Br versus C-Cl bonds towards palladium catalysts can also be exploited for sequential functionalization.

Direct C-H activation at the C-5 position of a 2-chloropyridine substrate presents a more atom-economical approach, obviating the need for pre-halogenation. While C-H activation of pyridines can be challenging, rhodium-catalyzed methods have shown promise for the regioselective C-5 alkenylation of certain quinone derivatives, a strategy that could potentially be adapted to pyridine systems. rsc.org

SNAr reactions on 2-chloropyridines can be used to introduce a variety of nucleophiles, including amines, alkoxides, and thiols, at the C-2 position. The rate of these reactions is influenced by the electronic nature of other substituents on the pyridine ring. researchgate.net For instance, electron-withdrawing groups can enhance the rate of substitution. It's important to note that 2-chloropyridine is significantly less reactive towards nucleophiles than 2-chloropyrimidine under SNAr conditions. nih.gov The choice of nucleophile and reaction conditions must be carefully considered to avoid unwanted side reactions during the synthesis of the target molecule. In some cases, the SNAr reaction can be facilitated by using high temperatures or microwave irradiation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

To further enhance atom economy, direct C-H activation strategies are highly desirable as they avoid the use of organohalide or organometallic reagents, thereby reducing waste. acs.org Additionally, the development of recyclable palladium catalysts, such as those immobilized on solid supports or encapsulated in dendrimers, can contribute to a more sustainable process by allowing for the recovery and reuse of the precious metal catalyst. researchgate.netacs.orgmdpi.com The use of single-atom palladium catalysts is another emerging area that maximizes the utility of every palladium atom, leading to extremely high catalytic efficiency.

Solvents are a major contributor to the environmental footprint of many chemical syntheses. Therefore, minimizing their use or replacing them with more environmentally benign alternatives is a key aspect of green chemistry. researchgate.netfrontiersin.org

Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and, in some cases, enabling solvent-free reactions. nih.govbenthamdirect.comorganic-chemistry.orgnih.govresearchgate.net For the synthesis of substituted pyridines, microwave irradiation can lead to higher yields in shorter times compared to conventional heating. organic-chemistry.org

When solvents are necessary, the use of "green" solvents is encouraged. Water, ethanol, and other bio-based solvents are increasingly being used for palladium-catalyzed cross-coupling reactions. researchgate.net Aqueous solvent systems can offer advantages in terms of safety, cost, and environmental impact. researchgate.net The choice of solvent can also influence the selectivity and efficiency of the reaction, and therefore needs to be carefully optimized. nih.govmdpi.comresearchgate.net The development of solvent-resistant nanofiltration techniques also allows for the recovery and reuse of both the catalyst and the solvent, further enhancing the sustainability of the process.

Iii. Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 2 Cyclohexenyl Pyridine

Reactivity of the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine segment of the molecule is characterized by the presence of a chlorine atom at the C-2 position of the pyridine (B92270) ring. This arrangement significantly influences the ring's electronic properties and dictates its reactivity patterns.

Nucleophilic Displacement Reactions of the C-2 Chlorine

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. The nitrogen atom in the pyridine ring plays a crucial role in activating the C-2 position towards nucleophilic attack. stackexchange.com

The general mechanism for nucleophilic aromatic substitution (SNAr) on 2-chloropyridine involves the attack of a nucleophile at the C-2 position, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com This stabilization is a key factor in the enhanced reactivity of the 2-position compared to other positions on the pyridine ring. vaia.com The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

A variety of nucleophiles can participate in these displacement reactions, including amines, alkoxides, and thiols. youtube.comchempanda.com For instance, the reaction of 2-chloropyridine with sodium ethoxide leads to the formation of 2-ethoxypyridine. researchgate.net Similarly, reactions with amines are commonly employed to synthesize substituted aminopyridines. youtube.com The reaction conditions for these substitutions can vary, but they often require elevated temperatures or the use of a base to facilitate the reaction.

The reactivity of the 2-chlorine can be influenced by the nature of the substituent at the 5-position. In the case of 2-Chloro-5-(2-Cyclohexenyl)pyridine, the electron-donating or -withdrawing nature of the cyclohexenyl group can subtly modulate the electrophilicity of the C-2 carbon. However, the primary driving force for the reaction remains the inherent reactivity of the 2-chloropyridine core.

Table 1: Examples of Nucleophilic Displacement Reactions on 2-Chloropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Glutathione (B108866) | 2-Glutathionyl-pyridine | Catalyzed by microsomal glutathione S-transferase 1 | nih.govresearchgate.net |

| Phenylacetonitrile | Pheniramine | In the presence of a base | chempanda.comwikipedia.org |

| Sodium ethoxide | 2-Ethoxypyridine | Ethanol, 25°C | researchgate.net |

| Pyrazolate salts | N-substituted pyrazoles | Milder conditions than with 2,6-dibromopyridine | researchgate.net |

| Ammonium thiocyanate | 2-Iminothiazolidine-4-one derivative | Reflux | ekb.eg |

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uci.edu The presence of the chlorine atom at the C-2 position further deactivates the ring.

When electrophilic substitution does occur, the position of attack is directed by the existing substituents. The nitrogen atom directs incoming electrophiles to the C-3 and C-5 positions. The chlorine atom, being an ortho, para-director in benzene chemistry, would also influence the substitution pattern. In this compound, the cyclohexenyl group at the C-5 position will also exert a directing effect. The interplay of these directing effects determines the final regioselectivity of the reaction. Typically, electrophilic substitution on substituted pyridines yields a mixture of products, and the reaction conditions need to be carefully controlled to achieve desired selectivity.

Organometallic Reactivity and Directed Metalation Studies

The 2-chloropyridine moiety can undergo various organometallic reactions, particularly directed metalation. This involves the deprotonation of a C-H bond ortho to a directing group, followed by reaction with an electrophile. The chlorine atom in 2-chloropyridine can act as a directing group, facilitating lithiation at the C-3 position. rsc.org

However, the reaction of 2-chloropyridine with strong bases like alkyllithiums can be complex. Nucleophilic addition of the alkyllithium to the C=N bond can compete with or even dominate over deprotonation. nih.govacs.org The choice of the base and reaction conditions is therefore critical to control the chemoselectivity. For instance, using lithium diisopropylamide (LDA) typically leads to exclusive ortho-metalation at the C-3 position. nih.gov

Interestingly, the use of superbases like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) has been shown to promote an unusual regioselective lithiation at the C-6 position of 2-chloropyridine. nih.govresearchgate.net This provides a synthetic route to 6-functionalized 2-chloropyridines. The mechanism of this regioselectivity is thought to involve the formation of specific mixed aggregates of the organolithium reagent. acs.orgresearchgate.net

The presence of the cyclohexenyl group at the 5-position in this compound could potentially influence the outcome of these metalation reactions through steric or electronic effects.

Table 2: Regioselectivity in the Metalation of 2-Chloropyridine

| Reagent | Position of Metalation | Comments | Reference |

| LDA | C-3 | Exclusive ortho-metalation | nih.gov |

| BuLi | C-2 (addition) | Nucleophilic addition to the C=N bond is a major pathway | acs.org |

| BuLi-LiDMAE | C-6 | Unprecedented regioselective lithiation | nih.govresearchgate.net |

Transformations of the Cyclohexenyl Group

The cyclohexenyl group provides a site of unsaturation that can undergo a variety of chemical transformations, adding another dimension to the reactivity of this compound.

Olefin Functionalization Reactions (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

The double bond within the cyclohexenyl ring is susceptible to various olefin functionalization reactions. These reactions allow for the introduction of new functional groups and the modification of the carbocyclic framework.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. The epoxidation of cyclohexene (B86901) derivatives is a well-established transformation. rsc.org The resulting epoxide can serve as a versatile intermediate for further synthetic manipulations.

Dihydroxylation: The olefin can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed hydrolysis for anti-dihydroxylation.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. This would convert the cyclohexenyl group to a cyclohexyl group.

The specific conditions for these reactions would need to be optimized for this compound to ensure compatibility with the 2-chloropyridine moiety.

Cycloaddition Reactions Involving the Cyclohexenyl Double Bond

The double bond of the cyclohexenyl group can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. wikipedia.orgquora.com

Diels-Alder Reaction: The cyclohexenyl double bond can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. youtube.comlibretexts.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, although the electronic nature of the pyridine ring could influence this. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a concerted mechanism. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where the cyclohexenyl double bond reacts with another alkene to form a cyclobutane (B1203170) ring. wikipedia.org These reactions are typically initiated by the absorption of light, which promotes an electron to an excited state. kharagpurcollege.ac.in

The feasibility and outcome of these cycloaddition reactions would depend on the specific diene or alkene partner used and the reaction conditions employed.

Table 3: Potential Olefin Functionalization and Cycloaddition Reactions of the Cyclohexenyl Group

| Reaction Type | Reagents/Conditions | Expected Product Feature |

| Epoxidation | m-CPBA | Epoxide ring |

| Syn-Dihydroxylation | OsO₄, NMO | Vicinal diol (syn) |

| Hydrogenation | H₂, Pd/C | Saturated cyclohexane (B81311) ring |

| Diels-Alder Reaction | Conjugated diene, heat | Bicyclic adduct |

| [2+2] Photocycloaddition | Alkene, hv | Cyclobutane ring |

Ring Rearrangements and Skeletal Modifications

While specific studies on the ring rearrangements of this compound are not extensively documented in the literature, the broader field of pyridine chemistry has seen significant advancements in skeletal editing. These methodologies offer a conceptual framework for potential transformations of the pyridine core in the title compound.

Modern synthetic strategies, often employing transition-metal catalysis or photochemical methods, have enabled the precise insertion, deletion, or swapping of atoms within the pyridine ring. For instance, processes like the conversion of pyridines to benzenes or other heterocyclic systems have been developed. These transformations typically involve the activation of the pyridine ring, for example, through N-oxidation or the formation of pyridinium (B92312) salts, followed by reaction with various reagents to induce skeletal reorganization.

In the context of this compound, such skeletal editing could theoretically lead to novel molecular scaffolds. However, the presence of the cyclohexenyl substituent would likely influence the course of these reactions, potentially participating in or directing the rearrangement process. The specific outcomes of such reactions would be highly dependent on the chosen reagents and conditions, and dedicated research would be required to explore these possibilities.

Synergistic Reactivity Between Pyridine and Cyclohexenyl Moieties

The reactivity of this compound is not merely the sum of its parts but is shaped by the electronic and steric interplay between the pyridine and cyclohexenyl groups.

The pyridine ring, being an electron-withdrawing system, exerts a significant influence on the attached cyclohexenyl moiety. The nitrogen atom in the pyridine ring withdraws electron density from the aromatic system through both inductive and resonance effects. This deactivation makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgsigmaaldrich.com The chlorine atom at the 2-position further enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

Conversely, the cyclohexenyl group, being an alkyl substituent, is generally considered to be weakly electron-donating. This can have a subtle effect on the electronic properties of the pyridine ring. More significantly, the double bond within the cyclohexenyl ring introduces a site of high electron density, making it susceptible to electrophilic addition reactions. The electron-withdrawing nature of the pyridine ring may slightly decrease the nucleophilicity of this double bond compared to an unsubstituted cyclohexene.

A summary of the expected electronic influences is presented in the table below.

| Moiety | Electronic Character | Influence on the Other Moiety |

| 2-Chloropyridine | Electron-withdrawing | Decreases the nucleophilicity of the cyclohexenyl double bond. |

| 2-Cyclohexenyl | Weakly electron-donating | May slightly increase electron density on the pyridine ring, though this effect is likely minor compared to the inherent properties of the pyridine system. |

The three-dimensional arrangement of the atoms in this compound plays a crucial role in dictating the approach of reagents and, consequently, the selectivity of its reactions. The cyclohexenyl group is a bulky substituent, and its presence adjacent to the 5-position of the pyridine ring can sterically hinder reactions at nearby positions.

For instance, in nucleophilic aromatic substitution reactions at the 2-position, the cyclohexenyl group is relatively distant and would likely exert minimal steric hindrance. However, any potential reactions at the 4- or 6-positions of the pyridine ring could be influenced by the orientation of the cyclohexenyl substituent.

Similarly, in reactions involving the cyclohexenyl double bond, the large pyridine substituent can influence the stereochemical outcome. Reagents may preferentially attack the double bond from the less sterically hindered face, leading to diastereoselective product formation. The conformational flexibility of the cyclohexenyl ring would also be a factor in determining the most favorable reaction pathways.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic, thermodynamic, and computational analyses. While specific data for this compound is scarce, the expected mechanisms can be inferred from studies on related molecules.

Kinetic studies would provide invaluable information on the rates of various reactions, allowing for the determination of reaction orders, rate constants, and activation energies. For example, a kinetic analysis of the nucleophilic substitution of the chlorine atom would likely show a second-order rate law, consistent with an SNAr mechanism. Comparing the rate of this reaction to that of 2-chloropyridine could quantify the electronic effect of the 5-cyclohexenyl substituent.

Thermodynamic analyses would reveal the relative stabilities of reactants, intermediates, and products, providing insight into the driving forces of a reaction. For any potential rearrangement or cyclization reactions involving both the pyridine and cyclohexenyl moieties, thermodynamic data would be essential to predict the feasibility and position of equilibrium.

Hypothetical kinetic and thermodynamic parameters for a representative reaction, such as nucleophilic substitution, are outlined in the table below. These are illustrative and would need to be determined experimentally.

| Parameter | Description | Expected Trend for Nucleophilic Substitution |

| Rate Constant (k) | A measure of the reaction speed. | Would depend on the nucleophile and solvent. The presence of the cyclohexenyl group might slightly alter it compared to 2-chloropyridine. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Expected to be in a range typical for SNAr reactions of 2-chloropyridines. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Likely to be exothermic for the substitution of a C-Cl bond with a stronger C-Nu bond. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | Would depend on the specific nucleophile and solvent used. |

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. Transition state theory allows for the calculation of the structure and energy of the high-energy transition state that connects reactants and products. For the SNAr reaction of this compound, computational modeling could characterize the Meisenheimer-like intermediate, which is a key feature of this mechanism.

Reaction coordinate mapping, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, can trace the entire path of a reaction from reactants to products, passing through the transition state. This would provide a detailed picture of the bond-breaking and bond-forming events that occur during a reaction. Such studies could also be used to explore the potential for intramolecular reactions, where the cyclohexenyl double bond might interact with the pyridine ring under certain conditions. For instance, a computational study could investigate the feasibility of an intramolecular cyclization to form a new ring system.

Iv. Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy offers a powerful, non-destructive method to map the precise connectivity and spatial arrangement of atoms within the 2-Chloro-5-(2-cyclohexenyl)pyridine molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural picture can be assembled.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons of the pyridine (B92270) ring and the seven protons of the cyclohexenyl moiety. The electron-withdrawing nature of the chlorine atom and the nitrogen atom significantly influences the chemical shifts of the pyridine protons. pw.edu.plchemicalbook.com Similarly, the ¹³C NMR spectrum provides characteristic signals for the eleven unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to establish the sequence of protons within the cyclohexenyl ring and to confirm the relative positions of the protons on the pyridine ring. For example, the correlation between the olefinic protons (H-2' and H-3') and the adjacent allylic protons would be clearly visible. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on the already assigned proton signals. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is critical for determining the molecule's preferred conformation. A key NOE would be expected between the cyclohexenyl proton H-1' and the pyridine proton H-6, confirming their spatial closeness due to the rotation around the C5-C1' bond. researchgate.netyoutube.com

A hypothetical table of expected NMR assignments is presented below.

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 2 | ~150.0 | - | - | - |

| 3 | ~138.0 | ~7.6 (dd) | C-2, C-4, C-5 | H-4 |

| 4 | ~122.0 | ~7.4 (d) | C-2, C-3, C-5, C-6 | H-3, H-6 |

| 5 | ~135.0 | - | - | - |

| 6 | ~148.0 | ~8.2 (d) | C-2, C-4, C-5, C-1' | H-4, H-1' |

| 1' | ~40.0 | ~3.5 (m) | C-5, C-2', C-6' | H-6, H-2', H-6' |

| 2' | ~128.0 | ~5.8 (m) | C-1', C-3', C-4' | H-1', H-3' |

| 3' | ~129.0 | ~5.9 (m) | C-1', C-2', C-5' | H-2', H-4' |

| 4' | ~25.0 | ~2.1 (m) | C-2', C-3', C-5', C-6' | H-3', H-5' |

| 5' | ~22.0 | ~1.8 (m) | C-3', C-4', C-6' | H-4', H-6' |

| 6' | ~30.0 | ~2.2 (m) | C-1', C-2', C-5' | H-1', H-5' |

Dynamic NMR for Conformational Analysis and Interconversion Barriers

The cyclohexenyl ring in this compound is not planar and can undergo conformational changes, such as a half-chair interconversion. Furthermore, there is a possibility of restricted rotation around the single bond connecting the pyridine and cyclohexenyl rings.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about these processes. youtube.com At low temperatures, the interconversion may become slow on the NMR timescale, leading to the broadening and eventual splitting of signals for the diastereotopic protons in the cyclohexenyl ring (e.g., the two protons at C-4'). By analyzing the changes in the lineshape as a function of temperature, the activation energy (ΔG‡) for the ring interconversion can be calculated. This provides quantitative insight into the conformational flexibility of the molecule. nih.govnih.gov

Solid-State NMR for Crystalline Forms

While solution-state NMR describes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides information about its structure and packing in the crystalline state. Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), one can obtain high-resolution spectra of the solid material.

The chemical shifts in a CPMAS spectrum can differ from those in solution due to intermolecular interactions and specific packing arrangements (polymorphism). acs.org The presence of multiple, distinct peaks for a single carbon site in the ssNMR spectrum can indicate the existence of crystallographically inequivalent molecules within the unit cell or the presence of different polymorphs. This technique is therefore crucial for characterizing the solid-state structure, which can be correlated with single-crystal X-ray diffraction data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, with high resolution, its elemental formula. Tandem mass spectrometry (MS/MS) further allows for detailed structural elucidation by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). nih.gov For this compound, the molecular formula is C₁₁H₁₂ClN. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) with the theoretically calculated mass. This allows for the unambiguous determination of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺˙ | C₁₁H₁₂³⁵ClN | 193.0658 |

| [M]⁺˙ | C₁₁H₁₂³⁷ClN | 195.0629 |

| [M+H]⁺ | C₁₁H₁₃³⁵ClN | 194.0737 |

| [M+H]⁺ | C₁₁H₁₃³⁷ClN | 196.0707 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would also be clearly observed in the mass spectrum, providing further confirmation of the presence of a single chlorine atom in the molecule. nist.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Derivatives

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.netcollectionscanada.gc.ca

For this compound, key fragmentation pathways of the [M+H]⁺ ion would likely include:

Loss of HCl: A common pathway for chlorinated compounds, leading to an ion at m/z 158.0657.

Retro-Diels-Alder (rDA) reaction: The cyclohexenyl ring could undergo a characteristic rDA fragmentation, leading to the loss of ethene (C₂H₄, 28.0313 Da) to produce a diene-substituted pyridine ion.

Cleavage of the C5-C1' bond: Fission of the bond connecting the two rings can lead to fragments corresponding to the chloropyridinyl cation and the cyclohexenyl radical, or vice versa.

Loss of a chlorine radical: Fragmentation could involve the loss of a Cl˙ radical from the molecular ion, resulting in an ion at m/z 158.0657.

Analysis of these fragmentation patterns is crucial for distinguishing this compound from its structural isomers, such as 2-Chloro-3-(2-cyclohexenyl)pyridine or 4-Chloro-3-(2-cyclohexenyl)pyridine, as the substitution pattern on the pyridine ring would significantly influence the relative stabilities and formation pathways of the fragment ions.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Formula of Loss |

| 194.0737 | Loss of Hydrogen Chloride | 158.0657 | HCl |

| 194.0737 | Retro-Diels-Alder | 166.0425 | C₂H₄ |

| 193.0658 | Loss of Chlorine Radical | 158.0657 | Cl |

| 193.0658 | Loss of Cyclohexenyl Radical | 112.0059 | C₆H₉ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by detecting the vibrational modes of its constituent functional groups.

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its chloropyridine and cyclohexenyl fragments. The pyridine ring exhibits several distinct bands. The C=C and C=N stretching vibrations within the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region. For instance, Raman spectra of pyridine show intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing modes researchgate.net. The presence of the chlorine substituent and the cyclohexenyl group will induce shifts in these frequencies due to electronic and mass effects.

The cyclohexenyl moiety contributes its own set of characteristic frequencies. The C=C stretching vibration of the alkene within the cyclohexene (B86901) ring typically appears around 1650 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are expected above 3000 cm⁻¹, while the sp³-hybridized carbons of the ring will show C-H stretching vibrations just below 3000 cm⁻¹ nih.govnih.gov. The C-Cl stretching vibration associated with the chloropyridine ring is expected to appear in the lower frequency region of the spectrum.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for monitoring the progress of chemical reactions in real-time without the need for sample extraction mt.com. For the synthesis of this compound, this technique could track the consumption of reactants and the formation of the product. For example, in a cross-coupling reaction to form the C-C bond between the pyridine and cyclohexenyl moieties, one could monitor the disappearance of a characteristic vibrational band of a starting material (e.g., a C-Br stretch of a bromopyridine precursor) and the simultaneous appearance of a product-specific band (e.g., a specific ring mode of the final product). This method allows for precise determination of reaction kinetics, identification of intermediates, and optimization of reaction endpoints mt.comresearchgate.net.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid libretexts.org. This technique is indispensable for determining the precise molecular geometry, conformation, and the nature of intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 2-Chloro-5-(chloromethyl)pyridine (B46043), provides insight into the type of data that would be obtained researchgate.net. A single-crystal X-ray diffraction (SC-XRD) analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would reveal the conformation of the cyclohexenyl ring and its orientation relative to the planar pyridine ring. For the chiral this compound, crystallizing it as a single enantiomer would allow for the determination of its absolute configuration. Furthermore, the formation of co-crystals, for example with halogen bond donors, could be studied to understand and engineer specific solid-state architectures nih.gov.

Table based on the type of information yielded from a single-crystal X-ray analysis.

The solid-state architecture of this compound would be governed by various intermolecular interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with hydrogen atoms from neighboring molecules, as seen in the crystal structure of 2-Chloro-5-(chloromethyl)pyridine where such bonds lead to the formation of dimers researchgate.net.

Of particular interest is the potential for halogen bonding. The chlorine atom on the pyridine ring possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a halogen bond donor, interacting with nucleophiles or electron-rich atoms researchgate.netacs.org. Studies on other chloropyridinium cations have shown that they can participate in halogen bonds, although these interactions are often weaker compared to those of their bromo and iodo counterparts nih.gov. The strength and geometry of these C-Cl···X interactions would be a key feature of the crystal packing, influencing the material's physical properties.

Chiroptical Spectroscopy for Stereochemical Elucidation (if Chiral Derivatives are Examined)

The presence of a stereocenter in the 2-cyclohexenyl substituent renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are essential for studying such chiral systems rsc.org.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample of this compound would produce a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions nih.gov. The mirror-image enantiomer would exhibit an identical spectrum but with opposite signs for all bands nih.gov. By comparing experimental CD spectra with those predicted by quantum-chemical calculations, the absolute configuration (R or S) of the chiral center can be determined nsf.gov. This non-destructive technique is invaluable for the stereochemical assignment of chiral molecules and for assessing enantiomeric purity.

V. Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, independent of its environment. These calculations provide insights into molecular geometry, stability, and electronic properties, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules with a good balance of accuracy and computational cost. DFT studies on substituted pyridines provide a strong basis for predicting the structure of 2-Chloro-5-(2-Cyclohexenyl)pyridine. ias.ac.inacs.org

The geometry of the pyridine (B92270) ring is influenced by its substituents. The electron-withdrawing nature of the chlorine atom at the C2 position and the presence of the cyclohexenyl group at the C5 position will cause minor distortions in the pyridine ring's planarity and bond lengths compared to unsubstituted pyridine. Computational studies on similar 2-chloropyridine (B119429) derivatives suggest the C-Cl bond length would be in the typical range for such compounds. researchgate.netnih.gov The connection between the pyridine ring and the cyclohexenyl moiety allows for rotational freedom, leading to different stable conformers.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Molecules

| Parameter | Predicted Value | Basis of Prediction |

| C2-Cl Bond Length | ~1.74 Å | Based on DFT studies of other chloropyridines. researchgate.net |

| C5-C(cyclohexenyl) Bond Length | ~1.50 Å | Typical C(sp²)-C(sp³) single bond length. |

| Pyridine Ring C-N Bond Angles | ~116-124° | Distortions from ideal geometry due to substitution. researchgate.net |

| Dihedral Angle (Cl-C2-C5-C_cyclohexenyl) | Varies | Rotation around the C2-C5 axis leads to multiple conformers. |

Note: These values are estimations based on data from related compounds and would require specific DFT calculations for this compound for precise determination.

For highly accurate thermochemical data, such as the standard enthalpy of formation, ab initio methods are the gold standard. osti.gov These methods, like Coupled Cluster (CCSD(T)) and composite methods (e.g., W4, HEAT), are based on first principles and can achieve "chemical accuracy" (typically within 1 kcal/mol). osti.govrsc.org

While a specific high-accuracy calculation for this compound is not available, studies on the gas-phase thermochemistry of chloropyridines can provide a reasonable estimate. scispace.com These studies allow for the systematic prediction of thermodynamic properties based on molecular structure. The enthalpy of formation for this compound would be derived from the contributions of the chloropyridine core and the cyclohexenyl substituent, including any strain energy in the six-membered ring.

Table 2: Estimated Thermochemical Properties for this compound

| Property | Estimated Value Range | Method of Estimation |

| Standard Enthalpy of Formation (Gas, 298.15 K) | +50 to +90 kJ/mol | Based on group additivity and data from chloropyridines. scispace.com |

| Gibbs Free Energy of Formation | Higher than enthalpy due to entropy | General thermodynamic principles. |

Note: These are ballpark estimates and are highly dependent on the specific computational method and level of theory used.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.org The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the FMOs are influenced by all its components. The pyridine nitrogen's lone pair will contribute significantly to the HOMO, making it a primary site for electrophilic attack and protonation. wikipedia.orgimperial.ac.uk The π-system of the cyclohexenyl double bond also contributes to the HOMO, representing another nucleophilic center. The electron-withdrawing chlorine atom lowers the energy of the LUMO and concentrates its density on the pyridine ring, particularly at the C2 and C6 positions, making them susceptible to nucleophilic attack. wikipedia.org

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location of Highest Density | Predicted Energy Level | Implication for Reactivity |

| HOMO | Pyridine N atom, Cyclohexenyl C=C bond | Relatively high | Susceptible to attack by electrophiles. |

| LUMO | C2, C4, and C6 positions of the pyridine ring | Relatively low | Susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide a view of the molecule's movement over time. nih.gov MD is particularly useful for exploring the conformational landscape and understanding how the molecule interacts with its environment, such as solvents.

The 2-cyclohexenyl group is not planar and exists in various conformations, most commonly a half-chair or an envelope form. maricopa.edudalalinstitute.com Furthermore, rotation around the single bond connecting the cyclohexenyl group to the pyridine ring leads to different spatial arrangements of the two rings relative to each other.

These rotational isomers (rotamers) will have different energies due to steric hindrance between the hydrogen atoms on the respective rings. MD simulations can map this conformational landscape, identifying the most stable, low-energy conformations and the energy barriers that separate them. It is expected that conformers minimizing the steric clash between the rings will be the most populated.

The choice of solvent can profoundly impact a molecule's properties and the course of a reaction. nih.gov For this compound, the polar nature of the C-Cl bond and the basic nitrogen atom suggests that its behavior will be sensitive to the solvent environment.

In polar protic solvents like water or ethanol, the pyridine nitrogen can act as a hydrogen bond acceptor. rsc.orgresearchgate.net This interaction can influence the conformational preferences and alter the reactivity of the molecule. Polar aprotic solvents, such as DMSO or DMF, will interact through dipole-dipole interactions, stabilizing charge separation in the molecule or in a reaction transition state. Nonpolar solvents would have weaker interactions, and the molecule's intrinsic properties would be more dominant. MD simulations incorporating explicit solvent molecules are essential to accurately model these complex interactions and their effect on reaction pathways. nih.gov

Table 4: Predicted Solvent Effects on Molecular Properties

| Solvent Type | Expected Interaction | Impact on Properties |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with pyridine N. | Increased solubility, potential stabilization of polar conformers, and influence on reaction rates. researchgate.netnih.gov |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | Stabilization of polar ground and transition states. |

| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces. | Minimal perturbation of intrinsic molecular properties; aggregation may be favored. |

Computational Elucidation of Reaction Mechanisms

Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational methods are invaluable for studying short-lived intermediates and transition states that are often experimentally undetectable. For a molecule such as this compound, these investigations would typically involve quantum mechanical calculations to map out the energetic landscape of its potential reactions, such as substitution at the chloro-position or addition to the cyclohexenyl group.

A cornerstone of mechanistic computational chemistry is the mapping of the potential energy surface (PES). The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. Key points on this surface—reactants, products, intermediates, and transition states—are identified and characterized.

For a potential reaction of this compound, computational chemists would systematically alter the coordinates of the interacting atoms to find the lowest energy pathways. The process involves:

Geometry Optimization: Locating the minimum energy structures for reactants, intermediates, and products.

Transition State (TS) Search: Identifying the saddle point on the PES that connects reactants to products. This is the point of maximum energy along the minimum energy path and represents the energy barrier of the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are often employed to find an initial guess for the TS structure.

Vibrational frequency calculations are then performed to confirm the nature of these stationary points. A stable molecule (reactant, product) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Illustrative Data for a Hypothetical Reaction Stationary Point

This table illustrates the type of data generated from PES calculations for a hypothetical reaction involving this compound.

| Stationary Point | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | DFT/B3LYP/6-31G | 0.0 | 0 |

| Transition State | DFT/B3LYP/6-31G | +25.4 | 1 |

| Product | DFT/B3LYP/6-31G* | -15.2 | 0 |

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC method maps the minimum energy path connecting the transition state downhill to both the reactants and the products on the potential energy surface.

This analysis is crucial as it confirms that the identified transition state is the correct one for the reaction of interest, linking the intended reactants and products. The resulting path provides a detailed visualization of the geometric changes the molecule undergoes during the transformation, offering a virtual step-by-step depiction of the reaction mechanism. For instance, in a substitution reaction on the pyridine ring, the IRC would trace the approach of the nucleophile and the departure of the chloride ion.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics applies computational methods to analyze large sets of chemical data, enabling the prediction of properties and activities from molecular structure alone. Quantitative Structure-Property Relationship (QSPR) models are a key component of this field, creating mathematical correlations between a molecule's structure and its physical or chemical properties.

To build QSPR models, a molecule's structure must be converted into numerical values known as molecular descriptors. Topological indices are a class of these descriptors calculated from the two-dimensional graph representation of a molecule (atoms as vertices, bonds as edges). They encode information about molecular size, shape, branching, and connectivity.

Examples of common topological indices include:

Wiener Index: Based on the sum of distances between all pairs of vertices in the molecular graph.

Randić Index: A descriptor of molecular branching.

Zagreb Indices: Based on the degrees of the vertices (number of connections for each atom).

Balaban Index: A distance-based index that accounts for the size of the graph.

For this compound, these indices would be calculated and then used in statistical models to correlate with various properties. For instance, a QSPR study might aim to predict properties like boiling point, solubility, or chromatographic retention time for a series of related pyridine compounds.

Table 2: Examples of Topological Indices for a Pyridine Derivative

This table provides an example of calculated topological indices for a related pyridine compound, demonstrating the type of descriptors used in QSPR studies.

| Topological Index | Calculated Value |

| First Zagreb Index | 104 |

| Second Zagreb Index | 122 |

| Randic Index | 7.85 |

| Wiener Index | 1024 |

| Balaban Index | 1.98 |

Note: These values are illustrative and are not for this compound.

The prediction of chemical reaction outcomes is a major challenge in chemistry. Machine learning (ML) is increasingly being used to build models that can predict the major product, yield, or optimal conditions for a given set of reactants.

These models are trained on vast databases of known chemical reactions. The reactants and reagents are represented numerically, often using molecular fingerprints or graph-based representations. The model then learns the complex patterns that determine reactivity.

For a compound like this compound, an ML model could be used to predict the outcome of various potential transformations. For example, given a set of reactants including this compound and a specific catalyst and solvent, the model would predict the most likely product structure. This approach circumvents the need to run expensive and time-consuming laboratory experiments for every possible reaction, thereby accelerating the discovery of new synthetic routes. The models work by classifying potential outcomes, often generated from a set of reaction templates, and assigning a probability to each to identify the most likely product.

Vi. Strategic Utility in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The inherent reactivity of its constituent parts makes 2-Chloro-5-(2-cyclohexenyl)pyridine a versatile building block. The 2-chloro substituent on the pyridine (B92270) ring is a key functional group that can be readily displaced or engaged in cross-coupling reactions, while the cyclohexenyl group offers a site for various addition and transformation reactions.

While specific literature on the use of this compound for synthesizing complex heterocyclic architectures is limited, its structure suggests significant potential in this area. Pyridine-fused heterocycles are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. rsc.org The reactive sites on this compound could be exploited to construct such fused systems. For instance, intramolecular Heck reactions could potentially be employed to form novel polycyclic structures. justia.comnih.gov The amino-Heck reaction, in which a nitrogen-containing group reacts intramolecularly with the alkene, could also lead to the formation of new pyridine-containing heterocyclic compounds. justia.com Furthermore, transformations involving both the pyridine and cyclohexenyl moieties could lead to the synthesis of intricate three-dimensional frameworks. nih.gov

Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceutical compounds. rsc.orgnih.govnih.govrsc.orgresearchgate.net The 2-chloropyridine (B119429) motif, in particular, is a common feature in many biologically active molecules and serves as a crucial intermediate in their synthesis. google.comresearchgate.net For example, related compounds such as 2-chloro-5-(chloromethyl)pyridine (B46043) are key intermediates in the synthesis of various insecticides. google.compatsnap.comgoogle.com The synthesis of the antineoplastic drug GDC-0449 involves a cross-coupling reaction to form a 2-substituted pyridine derivative. chemicalpapers.com Given this precedent, this compound could serve as a valuable intermediate for creating novel pharmaceutical leads. The cyclohexenyl group can be modified to introduce various functionalities, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final molecule. The chlorine atom on the pyridine ring can be substituted through reactions like the Buchwald-Hartwig amination to introduce diverse amine groups, a common strategy in drug discovery. nih.govontosight.aiepo.orggoogle.com

The pyridine ring is a well-established toxophore in many commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.govagropages.com The development of new agrochemicals often relies on the derivatization of such key heterocyclic intermediates. nih.gov For instance, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of certain herbicides. epo.org The structural similarity of this compound suggests its potential as a precursor for novel agrochemical agents. The cyclohexenyl moiety could be a site for introducing groups that modulate the compound's efficacy, selectivity, and environmental persistence. The 2-chloro group allows for the attachment of other molecular fragments through established cross-coupling methodologies, a common approach in the synthesis of modern pesticides.

Derivatization Strategies for Novel Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug and agrochemical discovery. This compound provides an excellent starting point for generating such libraries due to its two distinct and orthogonally reactive functional groups.

The 2-chloropyridine unit is highly amenable to a variety of site-selective functionalization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the pyridine ring by reacting with boronic acids or their esters. This is a well-established method for creating biaryl structures, which are common in pharmaceuticals. rsc.org

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 2-position. nih.govontosight.aiepo.orggoogle.com This is a crucial transformation in medicinal chemistry for accessing aminopyridine derivatives.

Heck Coupling: The Heck reaction could be used to couple the 2-chloropyridine with various alkenes, further extending the molecular complexity. justia.comnih.govresearchgate.net

Sonogashira Coupling: This reaction would introduce alkyne functionalities, which are versatile handles for further transformations via "click chemistry" or other reactions.

Negishi Coupling: The use of organozinc reagents in Negishi coupling offers another robust method for carbon-carbon bond formation at the 2-position.

These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups, making them ideal for the rapid generation of a library of analogs.

Table 1: Potential Site-Selective Functionalization Reactions of the Pyridine Ring

| Reaction Name | Reagent/Catalyst System (General) | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Base | Amino |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne |

| Negishi Coupling | Organozinc reagent, Pd catalyst | Alkyl/Aryl/etc. |

The cyclohexenyl group provides a second, independent site for derivatization, allowing for the introduction of a different set of functionalities.

Hydrogenation: The double bond can be selectively reduced to the corresponding cyclohexane (B81311), which can alter the three-dimensional shape and lipophilicity of the molecule. A patent describing the selective hydrogenation of a vinyl group to an ethyl group on a similar 2-chloropyridine scaffold suggests this transformation is feasible. google.com

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Dihydroxylation: The alkene can be converted to a vicinal diol through either syn- or anti-dihydroxylation, depending on the reagents used. These diols can serve as handles for further functionalization.

Ozonolysis: Cleavage of the double bond via ozonolysis would yield a dialdehyde, which can then be used in a variety of subsequent reactions to build more complex structures. The use of pyridine as an organocatalyst in reductive ozonolysis can directly yield aldehydes or ketones. google.com

Halogenation: The addition of halogens across the double bond would introduce new reactive sites for further modification.

The ability to selectively modify either the pyridine ring or the cyclohexenyl group, or both, makes this compound a highly valuable scaffold for creating structurally diverse compound libraries.

Table 2: Potential Chemical Transformations of the Cyclohexenyl Moiety

| Reaction Type | Reagent(s) (General) | Resulting Functional Group |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Cyclohexane |

| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide |

| syn-Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | cis-Diol |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-Diol |

| Ozonolysis | 1. O₃ 2. Reductive or oxidative workup | Aldehydes, Carboxylic acids |

| Halogenation | X₂ (X = Cl, Br) | Dihalide |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late point in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The scaffold of this compound offers two primary sites for LSF: the substituted pyridine ring and the cyclohexenyl moiety.

The 2-chloropyridine unit is an "activated" aryl chloride, making it susceptible to various palladium-catalyzed cross-coupling reactions. thieme-connect.com These reactions are cornerstones of modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The chlorine atom at the C2 position can be readily displaced by a variety of aryl or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst. thieme-connect.comacs.orgresearchgate.net This reaction is highly efficient for 2-chloropyridines, often proceeding in excellent yields. thieme-connect.com The use of palladium-on-charcoal (Pd/C) can also be an effective heterogeneous catalyst system, which is advantageous for industrial applications due to ease of removal. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, coupling the 2-chloropyridine with a primary or secondary amine. researchgate.netwikipedia.org This method is exceptionally broad in scope and provides access to a wide array of arylated amines, which are prevalent in pharmaceuticals. wikipedia.org Highly regioselective amination at the C2 position of dichloropyridines has been demonstrated, suggesting high reactivity at this site. researchgate.net While palladium catalysis is common, for highly activated substrates like 2-chloropyrimidines, nucleophilic aromatic substitution (SNAr) can sometimes be an alternative, though 2-chloropyridine generally requires catalysis. nih.gov

Other Cross-Coupling Reactions: The 2-chloro position is also amenable to other transformations such as Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Hiyama (coupling with organosilanes) couplings, further expanding the diversity of accessible derivatives.

The cyclohexenyl ring provides a different set of functionalization handles. The olefinic double bond is a site of high reactivity for various addition and oxidation reactions.

Olefin Metathesis: The double bond can participate in cross-metathesis reactions with other olefins, allowing for the installation of new alkenyl side chains.

Oxidation Reactions: The alkene can be oxidized to form epoxides, diols (via dihydroxylation), or cleaved to form aldehydes or carboxylic acids (via ozonolysis or permanganate (B83412) oxidation). These transformations introduce new oxygen-containing functional groups that can be further elaborated.

Hydrogenation: The double bond can be saturated via catalytic hydrogenation to yield the corresponding 2-chloro-5-(cyclohexyl)pyridine derivative.

Furthermore, C–H activation strategies can be envisioned for both the pyridine and cyclohexene (B86901) rings, although these are often more challenging. acs.orgrsc.org For pyridines, direct C-H arylation can be achieved, but regioselectivity can be an issue due to the directing effect of the nitrogen atom. nih.gov However, methods for the functionalization of pyridines at positions other than C2 are continuously being developed. nih.govrsc.org

Table 1: Potential Late-Stage Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 2-Chloro Position | 2-Aryl-5-(2-cyclohexenyl)pyridine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand, Base | 2-Chloro Position | 2-(R¹R²N)-5-(2-cyclohexenyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 2-Chloro Position | 2-Alkynyl-5-(2-cyclohexenyl)pyridine |

| Epoxidation | m-CPBA or other peroxy acids | Cyclohexenyl Double Bond | 2-Chloro-5-(epoxycyclohexyl)pyridine |

| Dihydroxylation | OsO₄ (catalytic), NMO | Cyclohexenyl Double Bond | 2-Chloro-5-(dihydroxycyclohexyl)pyridine |

| C-H Arylation | Aryl Halide, Pd Catalyst, Ligand | Pyridine/Cyclohexene C-H Bonds | Arylated derivatives |

Potential as a Ligand Scaffold in Organometallic Catalysis

The structure of this compound incorporates two distinct potential coordination sites: the nitrogen atom of the pyridine ring and the π-system of the cyclohexenyl double bond. This arrangement makes it a potential hemilabile, bidentate ligand. youtube.com The pyridine nitrogen acts as a σ-donor, while the alkene can act as a π-donor. youtube.comwikipedia.org The combination of a soft π-accepting pyridine and a soft π-donating alkene in one molecule creates a chelating framework that can stabilize various transition metal centers.

The utility of pyridyl-alkene ligands is well-established in organometallic chemistry and catalysis. The chelate effect, where a multidentate ligand binds to a metal center, generally leads to more stable complexes compared to those formed with analogous monodentate ligands. youtube.com This enhanced stability can be beneficial in catalysis by preventing ligand dissociation and promoting desired catalytic transformations. The electronic properties of the ligand can be tuned by modifying substituents on either the pyridine ring or the alkene, allowing for fine control over the activity and selectivity of the metal catalyst.

Coordination Chemistry Studies with Transition Metals

While specific coordination studies on this compound are not extensively reported, its coordination behavior can be predicted based on the well-known chemistry of pyridine and alkene ligands with transition metals. wikipedia.orgnih.govjscimedcentral.com The pyridine nitrogen is a good Lewis base and readily coordinates to a wide range of transition metals, including late transition metals like palladium(II), platinum(II), rhodium(I), and iridium(I), which are commonly used in catalysis. wikipedia.orgjscimedcentral.com